molecular formula C8H6N2O4S B8202866 4-Methylsulfonyl-2-nitrobenzonitrile

4-Methylsulfonyl-2-nitrobenzonitrile

Cat. No.: B8202866
M. Wt: 226.21 g/mol
InChI Key: OVYGMHYPMMDLNB-UHFFFAOYSA-N
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Description

4-Methylsulfonyl-2-nitrobenzonitrile is a synthetic organic compound that serves as a versatile building block in research and development. Its molecular structure incorporates both a nitrile group and a methylsulfonyl group on a nitro-substituted benzene ring, making it a valuable intermediate for constructing more complex molecules. This compound is particularly useful in medicinal chemistry for the synthesis of potential pharmacologically active molecules, and in agrochemical research for developing new active ingredients. The presence of multiple functional groups allows for diverse chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The nitro group can be reduced to an amine, serving as an aniline precursor for further derivatization. The methylsulfonyl group is a strong electron-withdrawing group that can influence the electronic properties of the aromatic ring and can also participate in substitution reactions. Key Applications: • Pharmaceutical Research: Used as a key synthetic intermediate in the discovery and development of new therapeutic agents. • Agrochemical Research: Serves as a precursor in the synthesis of compounds for crop protection research. • Material Science: Acts as a building block for creating specialized polymers or organic materials with unique electronic properties. Handling and Storage: Store in a cool, dark, and dry place. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

4-methylsulfonyl-2-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4S/c1-15(13,14)7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYGMHYPMMDLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Methylsulfonyl-2-nitrobenzoate

  • Structure : Differs by replacing the nitrile (-CN) with a methyl ester (-COOCH₃).
  • Synthesis: Prepared under mild conditions using methanol and thionyl chloride, yielding monoclinic crystals (space group P2₁/c) with lattice parameters a = 9.0108 Å, b = 8.7671 Å, c = 14.4761 Å, and β = 98.955° .
  • Applications: Key precursor to mesotrione, inhibiting carotenoid biosynthesis in plants .
  • Biological Activity : Derivatives show herbicidal properties due to electron-withdrawing nitro and sulfonyl groups enhancing reactivity .

4-Methylsulfanyl-2-nitro-benzoic Acid Methyl Ester (CAS 102232-51-9)

  • Structure : Replaces the sulfonyl (-SO₂-) group with a sulfanyl (-S-) group.
  • Applications: Not explicitly stated, but sulfanyl groups are often used in thioether linkages or as reducing agents.

N-(4-Methylphenyl)-2-nitrobenzenesulfonamide

  • Structure : Features a sulfonamide (-SO₂NH-) group linked to a 4-methylphenyl group.
  • Synthesis : Prepared from 2-nitrobenzenesulfonyl chloride and 4-methylaniline, yielding yellow prism-like crystals .
  • Applications : Sulfonamides are common in drug design (e.g., antibiotics), though specific biological data for this compound are unavailable.

4-Fluoro-2-methylbenzenesulfonyl Chloride

  • Structure : Substitutes the nitro group with fluorine and includes a sulfonyl chloride (-SO₂Cl) group.
  • Applications : Used as a sulfonating agent in organic synthesis; fluorinated analogs enhance metabolic stability in pharmaceuticals .

4-(Benzylsulfanyl)-2-methylbenzonitrile (CAS 1517172-70-1)

  • Structure : Replaces the sulfonyl and nitro groups with a benzylsulfanyl (-S-CH₂C₆H₅) group.

Comparative Analysis of Key Properties

Compound Functional Groups Molecular Weight Key Applications Structural Notes
4-Methylsulfonyl-2-nitrobenzonitrile -CN, -NO₂, -SO₂CH₃ Not provided Hypothesized as herbicide intermediate Nitrile enhances electrophilicity vs. ester
Methyl 4-methylsulfonyl-2-nitrobenzoate -COOCH₃, -NO₂, -SO₂CH₃ 259.23 g/mol Mesotrione precursor Crystallizes in monoclinic system
4-Methylsulfanyl-2-nitro-benzoic acid methyl ester -S-CH₃, -NO₂, -COOCH₃ 227.24 g/mol Unspecified Sulfanyl group less electron-withdrawing
N-(4-Methylphenyl)-2-nitrobenzenesulfonamide -SO₂NH-C₆H₄CH₃, -NO₂ Not provided Potential pharmaceutical Sulfonamide adds hydrogen-bonding capacity
4-Fluoro-2-methylbenzenesulfonyl chloride -F, -SO₂Cl, -CH₃ Not provided Sulfonation reagent Fluorine enhances stability/reactivity

Key Research Findings

  • Electronic Effects : Nitro and sulfonyl groups create a strongly electron-deficient aromatic ring, enhancing reactivity toward nucleophilic substitution or reduction. Replacing sulfonyl with sulfanyl reduces this effect .
  • Crystallography: Methyl 4-methylsulfonyl-2-nitrobenzoate forms a monoclinic crystal lattice with intermolecular C–H···O interactions stabilizing the structure .

Preparation Methods

Copper-Mediated Cyanation

In a patented process, 2,5-dichloronitrobenzene reacts with copper(I) cyanide in N,N-dimethylformamide (DMF) at 140–170°C for 3–6 hours. The nitrile group replaces the chlorine atom at the para position, yielding 4-chloro-2-nitrobenzonitrile. While this method targets a chloro-nitrobenzonitrile derivative, analogous conditions could be adapted for methylsulfonyl-containing precursors.

Key Reaction Parameters

ParameterValueSource
CatalystCuCN
SolventDMF
Temperature140–170°C
Reaction Time3–6 hours
Yield43–73%

Halogenation-Cyanation Sequence

For 4-methylsulfonyl substrates, bromination of the methyl group in 2-nitro-4-methylsulfonyltoluene (synthesized via sulfonation of 2-nitrotoluene) generates a benzyl bromide intermediate. Subsequent treatment with CuCN replaces bromine with cyanide:

  • Bromination : Radical-initiated bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄.

  • Cyanation : Substitution with CuCN in polar aprotic solvents (e.g., DMF) at 80–120°C.

Oxidation of Methyl to Nitrile via Carboxylic Acid Intermediates

This two-step approach converts methyl groups to nitriles through intermediate carboxylic acids.

Oxidation of 2-Nitro-4-methylsulfonyltoluene

2-Nitro-4-methylsulfonyltoluene undergoes oxidation using KMnO₄ or CrO₃ in acidic media to form 2-nitro-4-methylsulfonylbenzoic acid. The carboxylic acid is then converted to the nitrile via:

  • Amide Formation : Reaction with NH₃ or urea to generate the primary amide.

  • Dehydration : Using PCl₅ or POCl₃ to eliminate water.

Optimized Conditions for Oxidation

ParameterValueSource
Oxidizing AgentKMnO₄ in H₂SO₄
Temperature80–120°C
Yield (Carboxylic Acid)88–95%

Nitration of Pre-Functionalized Methylsulfonylbenzonitriles

Introducing the nitro group after establishing the methylsulfonyl and nitrile functionalities can mitigate regioselectivity challenges.

Directed Nitration

4-Methylsulfonylbenzonitrile is nitrated using mixed acid (HNO₃/H₂SO₄) at 0–5°C. The methylsulfonyl group directs nitration to the ortho position.

Critical Considerations

  • Temperature Control : Below 10°C minimizes byproduct formation.

  • Acid Ratio : HNO₃:H₂SO₄ (1:3) ensures efficient nitronium ion generation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield Range
Direct CyanationFewer stepsLimited substrate scope43–73%
Oxidation-CyanationHigh functional toleranceMulti-step, lower yields50–65%
Directed NitrationRegioselectiveHarsh nitration conditions70–85%

Emerging Catalytic Approaches

Recent advancements focus on sustainable catalysis:

  • Ionic Liquid Catalysts : Quaternary ammonium salts supported on mesoporous materials enhance cyanation efficiency.

  • Microwave Assistance : Reduces reaction times for nitration and sulfonation steps .

Q & A

Q. Methodological Guidance

  • Step 1 : Quench the reaction with ice-water to precipitate unreacted starting materials.
  • Step 2 : Use liquid-liquid extraction (dichloromethane/water) to isolate the organic phase, followed by drying over MgSO₄ .
  • Step 3 : Employ gradient column chromatography (hexane → ethyl acetate) to separate polar byproducts (e.g., sulfonic acids) .
  • Step 4 : Recrystallize from a 7:3 ethanol/water mixture to achieve >98% purity (monitored by HPLC with a C18 column, 220 nm detection) .

How can the reactivity of the nitrile group in this compound be systematically studied?

Q. Experimental Design

  • Nucleophilic Additions : React with Grignard reagents (e.g., MeMgBr) in THF at –20°C to form ketimine intermediates, quenched with ammonium chloride .
  • Cyclization Reactions : Test with NaN₃ under Huisgen conditions to form tetrazoles, monitoring via IR (loss of CN stretch at 2230 cm⁻¹) .
  • Electrophilic Substitution : Evaluate nitrile participation in Friedel-Crafts reactions using AlCl₃ and aromatic donors (e.g., anisole) .
    Control experiments should include TLC monitoring and mass spectrometry to track functional group transformations .

What computational methods predict the electronic effects of substituents on the benzonitrile core?

Q. Advanced Analysis

  • DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., nitrile carbon) prone to nucleophilic attack .
  • Hammett Studies : Correlate substituent σ values (e.g., –NO₂: σₚ = +1.27, –SO₂Me: σₚ = +0.93) with reaction rates in SNAr mechanisms .
  • Molecular Dynamics : Simulate solvation effects in polar solvents to model reaction pathways for sulfonylation or nitro reduction .

How should researchers address challenges in characterizing hygroscopic intermediates during synthesis?

Q. Methodological Considerations

  • Handling : Use anhydrous solvents and gloveboxes (<1% humidity) to prevent hydrolysis of intermediates like sulfonyl chlorides .
  • In Situ Monitoring : Employ FTIR to detect moisture-sensitive functional groups (e.g., S=O stretches at 1350–1300 cm⁻¹) .
  • Stabilization : Add molecular sieves (3Å) to reaction mixtures or storage containers to adsorb residual water .

What are the best practices for analyzing biological activity of derivatives?

Q. Advanced Research Focus

  • Derivatization : Synthesize amide or ester analogs via nitrile hydrolysis (H₂SO₄, 80°C) to explore structure-activity relationships .
  • Assays : Test antimicrobial activity using microdilution (MIC against S. aureus/E. coli) or MTT assays for cytotoxicity (IC₅₀ in cancer cell lines) .
  • QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize lead compounds .

How can crystallographic data inform the design of analogs with improved stability?

Structural Insights
X-ray data (e.g., monoclinic P21/c, a = 9.01 Å, β = 98.96°) reveal intermolecular interactions (C–H···O hydrogen bonds) that stabilize the lattice . To enhance stability:

  • Introduce substituents (e.g., –CF₃) to strengthen van der Waals interactions.
  • Modify the nitro group’s orientation to optimize π-stacking .

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